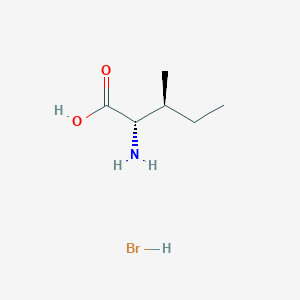
L-Isoleucin-hydrobromid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucin-hydrobromid is a derivative of L-isoleucine, an essential branched-chain amino acid. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties. L-isoleucine is vital for protein synthesis, muscle repair, and various metabolic processes in the human body .
准备方法
Synthetic Routes and Reaction Conditions: L-Isoleucin-hydrobromid can be synthesized through the reaction of L-isoleucine with hydrobromic acid. This reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of L-isoleucine, and subsequently this compound, often involves microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. These microorganisms are genetically engineered to enhance the production of L-isoleucine, which is then reacted with hydrobromic acid to form this compound .
化学反应分析
Types of Reactions: L-Isoleucin-hydrobromid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Isoleucin-hydrobromid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals .
作用机制
L-Isoleucin-hydrobromid exerts its effects primarily through its role as an amino acid in protein synthesis. It is involved in the regulation of blood sugar levels, energy production, and muscle repair. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and cellular functions .
相似化合物的比较
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Shares similar properties and functions in protein synthesis and metabolism.
L-Alloisoleucine: An isomer of L-isoleucine with slightly different biochemical properties .
Uniqueness: L-Isoleucin-hydrobromid is unique due to its specific interaction with hydrobromic acid, which imparts distinct chemical properties compared to other branched-chain amino acids. Its hydrobromide form enhances its solubility and stability, making it valuable in various industrial and research applications .
属性
CAS 编号 |
17585-66-9 |
|---|---|
分子式 |
C6H14BrNO2 |
分子量 |
212.08 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChI 键 |
NIFONOGDCRJLMU-FHAQVOQBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)N.Br |
规范 SMILES |
CCC(C)C(C(=O)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
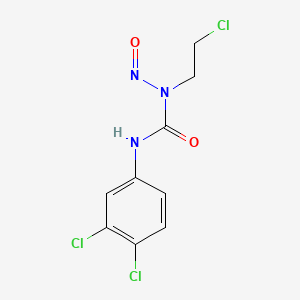

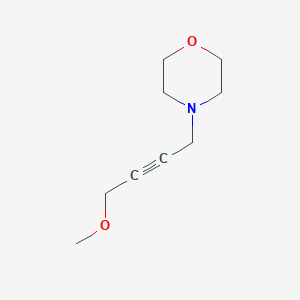
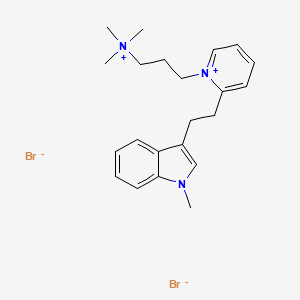
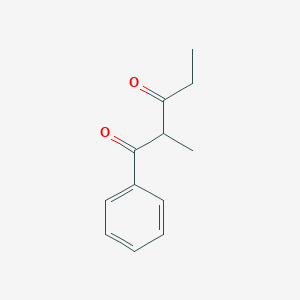
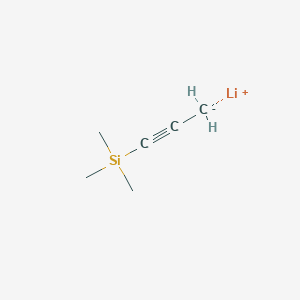
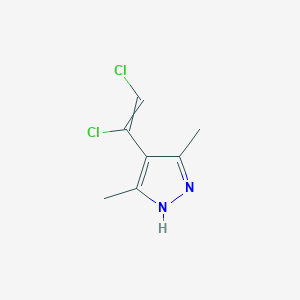

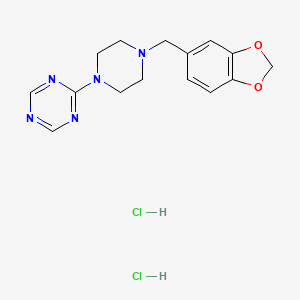
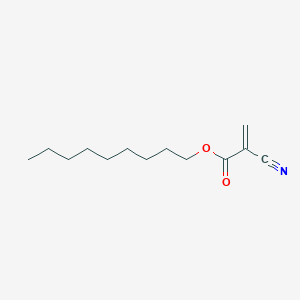
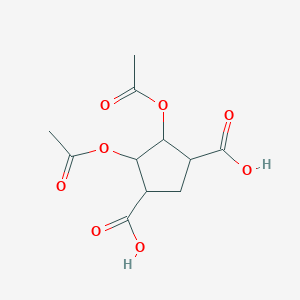
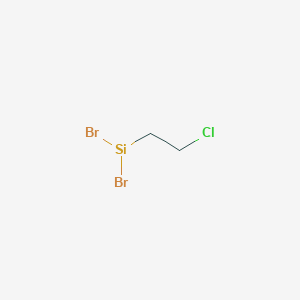
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
